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molecular formula C15H18ClNO B2858764 1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride CAS No. 68770-54-7

1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride

Cat. No. B2858764
M. Wt: 263.77
InChI Key: KOCWZIFYFUVHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04162316

Procedure details

A mixture of dl-2-(3-methoxyphenyl)-1-phenylethylamine hydrochloride (11.3 g), 48% hydrobromic acid (100 ml) and glacial acetic acid (30 ml) is refluxed for 4 hours. After the reaction, the solvent is distilled off. To the residue is added water and the mixture is made alkaline with ammonia and extracted with chloroform. The chloroform layer is dried over anhydrous potassium carbonate and the solvent is distilled off. To the residue is added ether. The precipitated crystals are separated by filtration and recrystallized from ethanol-ethyl acetate to give the desired compound (7.3 g), melting point: 179°-181° C.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C[O:3][C:4]1[CH:5]=[C:6]([CH2:10][CH:11]([NH2:18])[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:7]=[CH:8][CH:9]=1.Br>C(O)(=O)C>[OH:3][C:4]1[CH:5]=[C:6]([CH2:10][CH:11]([NH2:18])[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:7]=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
11.3 g
Type
reactant
Smiles
Cl.COC=1C=C(C=CC1)CC(C1=CC=CC=C1)N
Name
Quantity
100 mL
Type
reactant
Smiles
Br
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
ADDITION
Type
ADDITION
Details
To the residue is added water
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer is dried over anhydrous potassium carbonate
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
ADDITION
Type
ADDITION
Details
To the residue is added ether
CUSTOM
Type
CUSTOM
Details
The precipitated crystals are separated by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol-ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1)CC(C1=CC=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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